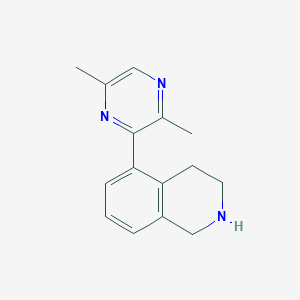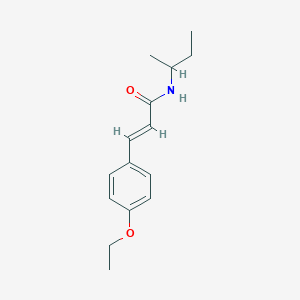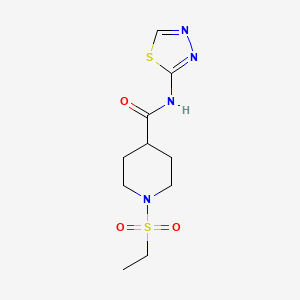
1-tert-butyl-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1-tert-butyl-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that this compound may work by inhibiting the production of pro-inflammatory cytokines and enzymes. It may also work by activating the adenosine A2A receptor, which has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and tumor growth in animal models. It has also been found to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been found to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-tert-butyl-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide in lab experiments is its potential as a treatment for various diseases. This compound has been found to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-tert-butyl-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide. One direction is to further investigate its mechanism of action, which is not fully understood. Another direction is to study its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to determine its safety and efficacy in humans. Finally, further optimization of the synthesis method may be necessary to improve the yield and purity of the final product.
Synthesis Methods
The synthesis of 1-tert-butyl-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide involves the reaction of tert-butyl acetoacetate with 3,4,5-trimethoxyaniline in the presence of sodium ethoxide. The resulting product is then reacted with pyrrolidine-2-carboxylic acid to yield the final compound. This synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
1-tert-butyl-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide has been found to have potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been found to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been found to have antibacterial and antifungal properties.
properties
IUPAC Name |
1-tert-butyl-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)20-10-11(7-15(20)21)17(22)19-12-8-13(23-4)16(25-6)14(9-12)24-5/h8-9,11H,7,10H2,1-6H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLZZQBLOCTQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}isoxazol-3-ol](/img/structure/B5464790.png)
![7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5464812.png)


![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone](/img/structure/B5464827.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5464828.png)
![N-(2-hydroxy-5-nitrophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5464836.png)


![N-(isoxazol-3-ylmethyl)-7-(pyridazin-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5464849.png)
![N-[4-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5464853.png)
![2-(6-methoxy-2-naphthyl)-4-[2-(1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B5464863.png)
![7-acetyl-N-(2-methoxy-1-methylethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5464871.png)
![4-{[3-methyl-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]sulfonyl}morpholine](/img/structure/B5464876.png)